molecular formula C10H12Cl2N2S B1389914 Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride CAS No. 1185303-14-3

Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride

Cat. No.: B1389914
CAS No.: 1185303-14-3
M. Wt: 263.19 g/mol
InChI Key: CYSSPJVLTNKRSC-UHFFFAOYSA-N
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Description

Product Overview Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride is a high-purity chemical compound supplied for laboratory research purposes. With the molecular formula C 10 H 12 Cl 2 N 2 S , this solid is characterized by its amine functional group and a molecular scaffold incorporating both pyridine and thiophene heterocycles . This structure is of significant interest in various medicinal and materials chemistry research applications. Research Applications and Value While specific biological data for this compound is not available, its molecular architecture provides a valuable template for chemical synthesis and discovery. Compounds featuring pyridine and thiophene rings are frequently investigated in pharmaceutical research for their potential as therapeutic agents . The presence of the methanamine group also makes it a versatile building block (synthon) for the synthesis of more complex molecules, such as amides, sulfonamides, or imines. Researchers may utilize this compound in hit-to-lead optimization campaigns, as a intermediate in organic synthesis, or in the development of novel ligands for biological targets. Handling and Safety This product is provided as a solid and requires careful handling. Researchers should consult the associated Safety Data Sheet (SDS) for comprehensive hazard and handling instructions prior to use. Notice This product is for research use only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

pyridin-4-yl(thiophen-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.2ClH/c11-10(9-2-1-7-13-9)8-3-5-12-6-4-8;;/h1-7,10H,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSSPJVLTNKRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride typically involves the reaction of pyridine and thiophene derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a pyridine derivative and a thiophene derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acetonitrile as solvent.

Major Products Formed:

Scientific Research Applications

Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.

    Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is employed in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutions

[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine Dihydrochloride (CAS: 1240528-34-0)
  • Molecular Formula : C9H11Cl2N3S
  • Molecular Weight : 268.18 g/mol
  • Key Differences: Replaces the thiophene ring with a thiazole (containing nitrogen and sulfur).
(2-(Trifluoromethyl)pyridin-4-yl)methanamine Dihydrochloride
  • Molecular Formula : C7H7Cl2F3N2 (estimated)
  • Molecular Weight : ~255.0 g/mol
  • Key Differences : Incorporates a trifluoromethyl group on the pyridine ring. This electron-withdrawing substituent increases metabolic stability and lipophilicity, contrasting with the electron-rich thiophene in the target compound .

Analogues with Aromatic/Aliphatic Substitutions

1-(2-Methylphenyl)-1-pyridin-4-ylmethanamine Dihydrochloride (CAS: N/A)
  • Molecular Formula : C13H16Cl2N2
  • Molecular Weight : 271.18 g/mol
  • Key Differences : Substitutes thiophene with a methylphenyl group, increasing hydrophobicity. The methyl group may sterically hinder interactions compared to the planar thiophene .
(4-Pyridin-4-ylphenyl)methanamine Dihydrochloride (CAS: 2512185-47-4)
  • Molecular Formula : C12H14Cl2N2
  • Molecular Weight : 265.16 g/mol
  • Key Differences : Replaces thiophene with a phenyl group, reducing sulfur-mediated interactions but maintaining aromaticity .

Complex Analogues with Functional Groups

(5-((3-(1-Methyl-1H-pyrazol-4-yl)-4-(methylsulfonyl)phenyl)sulfonyl)thiophen-2-yl)methanamine Dihydrochloride
  • Molecular Formula : C20H22Cl2N4O4S3
  • Molecular Weight : 573.47 g/mol
  • Key Differences : Features sulfonyl and pyrazole groups, significantly increasing molecular weight and complexity. The sulfonyl groups enhance polarity but may reduce membrane permeability compared to the target compound .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Impact on Properties
Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride C10H12Cl2N2S 263.19 Thiophene + pyridine Balanced π-electron density; moderate solubility
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride C9H11Cl2N3S 268.18 Thiazole substitution Electron-deficient; altered binding motifs
Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride C13H13Cl2F3N2 325.15 Trifluoromethyl group Enhanced metabolic stability; higher lipophilicity
1-(2-Methylphenyl)-1-pyridin-4-ylmethanamine dihydrochloride C13H16Cl2N2 271.18 Methylphenyl substitution Increased hydrophobicity; steric effects

Research Findings and Implications

  • Electronic Properties : Thiophene’s electron-rich nature in the target compound facilitates charge-transfer interactions, unlike thiazole or trifluoromethyl-substituted analogues .
  • Solubility : Dihydrochloride salts universally improve solubility, but bulkier substituents (e.g., methylphenyl) may counteract this by increasing hydrophobicity .
  • Biological Relevance : Compounds with sulfonyl groups (e.g., ) show specialized applications (e.g., lysyl oxidase inhibition), whereas the target compound’s simpler structure may favor broader pharmacokinetic profiles .

Biological Activity

Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a thiophene moiety, which imparts unique electronic and steric properties. The presence of nitrogen and sulfur atoms enhances the compound's reactivity and biological interactions, making it suitable for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may function as an enzyme inhibitor , modulating pathways involved in various diseases. For instance, it has been shown to inhibit certain enzymes related to neurological disorders, potentially providing therapeutic benefits in conditions such as Alzheimer's disease.

Biological Activity Overview

The following table summarizes the notable biological activities associated with this compound:

Activity Description Reference
Antimicrobial Exhibits significant activity against Gram-positive and Gram-negative bacteria.
Enzyme Inhibition Acts as an inhibitor for enzymes involved in disease pathways.
Neuroprotective Effects Potentially protects neuronal cells from degeneration.
Anticancer Properties Shows promise in inhibiting cancer cell proliferation in vitro.

Case Studies and Research Findings

  • Antimicrobial Activity : In a study assessing various derivatives of thiophene and pyridine compounds, this compound demonstrated notable inhibition against Escherichia coli and Staphylococcus aureus, with inhibition percentages reaching up to 94.5% at specific concentrations .
  • Neuroprotective Effects : Research indicated that this compound could potentially inhibit neuroinflammatory processes, suggesting its use in treating neurodegenerative diseases.
  • Anticancer Studies : A series of experiments showed that derivatives of this compound could inhibit cancer cell growth through mechanisms involving apoptosis induction and cell cycle arrest .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the thiophene or pyridine rings can significantly impact its efficacy:

Modification Effect on Activity
Substitution on the thiophene ringEnhances antimicrobial properties against specific bacterial strains.
Alteration of the amino groupModulates enzyme inhibition potency, impacting therapeutic applications.

Q & A

Q. What are the established synthetic routes for Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride?

Methodological Answer: The synthesis typically involves coupling pyridine and thiophene derivatives via Mannich reactions or nucleophilic substitution. For example:

  • Step 1: React 4-aminomethylpyridine with 2-thiophenecarboxaldehyde under basic conditions to form the Schiff base.
  • Step 2: Reduce the imine intermediate using sodium borohydride or catalytic hydrogenation.
  • Step 3: Purify the free base via column chromatography, followed by dihydrochloride salt formation using HCl gas in anhydrous ethanol. Key challenges include regioselectivity in thiophene functionalization and avoiding over-reduction. Enamine Ltd’s building block catalog highlights similar amines synthesized via modular approaches using tert-butyl carboxylates and trifluoromethyl groups .

Q. How is the crystal structure of this compound determined, and what software is recommended?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs for structure solution and refinement:

  • SHELXD : For phase determination via dual-space algorithms.
  • SHELXL : For high-precision refinement, especially for hydrogen-bonding networks.
  • Validation : Check for twinning or disorder using PLATON or OLEX2. SHELX’s robustness in handling small-molecule data, even with twinned crystals, makes it ideal for resolving pyridine-thiophene hybrids . Graph set analysis (as per Etter’s formalism) can classify hydrogen-bonding motifs, aiding in polymorph identification .

Q. What analytical techniques validate purity and molecular identity?

Methodological Answer:

  • Mass Spectrometry (HRMS) : Confirm exact mass (e.g., 262.0388 Da for [M+H]+) with ≤2 ppm error .
  • NMR : Look for pyridinium protons (δ 8.5–9.0 ppm) and thiophene aromatic signals (δ 7.0–7.5 ppm).
  • Elemental Analysis : Match calculated vs. observed C, H, N, S, Cl content (e.g., C: 45.6%, H: 4.6%, Cl: 26.9%). Discrepancies in Cl content may indicate incomplete salt formation, requiring repeat precipitation in HCl-saturated ether .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Vary solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loadings (e.g., Pd/C for hydrogenation).
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C in ethanol).
  • In-Situ FTIR Monitoring : Track imine intermediate formation (C=N stretch at ~1650 cm⁻¹) to avoid side products. Similar protocols for pyridin-4-ylmethylpiperidine derivatives achieved >85% yields by optimizing stoichiometry and solvent systems .

Q. How does this compound interact with biological targets like CYP enzymes?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to Leishmania CYP51 (PDB: 3L4D). Focus on π-π stacking between thiophene and heme porphyrin.
  • In Vitro Assays : Measure IC50 via fluorescence-based inhibition assays using 7-ethoxycoumarin as a substrate.
  • SAR Analysis : Compare with analogs (e.g., N-methyl-1-(pyridin-4-yl)methanamine) to identify critical substituents. Recent studies show pyridine-thiophene hybrids inhibit CYP5122A1 at IC50 = 1.2 µM, with dihydrochloride salts enhancing solubility for in vivo testing .

Q. How are spectral data contradictions resolved (e.g., unexpected NMR splitting)?

Methodological Answer:

  • Variable Temperature NMR : Determine if splitting arises from dynamic processes (e.g., hindered rotation of thiophene).
  • COSY/NOESY : Identify through-space couplings between pyridine and thiophene protons.
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict coupling constants (e.g., 3JHH for vicinal protons). A 2023 study resolved similar contradictions in benzodiazepine derivatives by correlating computed vs. experimental NOE patterns .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing.
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite.
  • Storage : Keep in amber vials under argon at –20°C to prevent hygroscopic degradation. Safety data for analogous hydrochlorides emphasize skin/eye irritation risks and mandatory emergency rinsing protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride
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Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride

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